molecular formula C11H17N3 B13342619 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B13342619
M. Wt: 191.27 g/mol
InChI Key: SLMPPWNOHMJPGG-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-ylmethyl)-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Introduction of the pyrazole ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted pyrazoles.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the pyrazole ring.

    3-Methylcamphenilol: Another bicyclic compound with a different functional group.

    2-Norbornanol: A similar bicyclic compound with an alcohol functional group.

Uniqueness

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the combination of the bicyclic structure and the pyrazole ring. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H17N3/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H3,12,13,14)

InChI Key

SLMPPWNOHMJPGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3=CC(=NN3)N

Origin of Product

United States

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